lithium;2H-naphthalen-2-ide-1,4-dione
Description
Lithium;2H-naphthalen-2-ide-1,4-dione is a lithium-coordinated aromatic dione compound characterized by a naphthalene backbone substituted with two ketone groups at the 1,4-positions. Its structure combines redox-active quinoid moieties with alkali metal coordination, making it relevant in organic synthesis, battery electrolytes, and charge-transfer complexes. The lithium ion stabilizes the anionic naphthoquinone framework, enhancing its solubility in polar aprotic solvents and influencing its electrochemical behavior .
Properties
CAS No. |
65382-96-9 |
|---|---|
Molecular Formula |
C10H5LiO2 |
Molecular Weight |
164.1 g/mol |
IUPAC Name |
lithium;2H-naphthalen-2-ide-1,4-dione |
InChI |
InChI=1S/C10H5O2.Li/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-5H;/q-1;+1 |
InChI Key |
SZDBSUSRCICLFE-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C(=O)C=[C-]C2=O |
Origin of Product |
United States |
Preparation Methods
The preparation of lithium;2H-naphthalen-2-ide-1,4-dione involves the reaction of metallic lithium with naphthalene in an ethereal solvent, such as tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction can be accelerated by sonication, and the resulting salt is dark green . Industrial production methods are similar, involving the same reactants and solvents under controlled conditions to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Lithium;2H-naphthalen-2-ide-1,4-dione undergoes various types of chemical reactions, primarily due to its strong reducing properties. Some of the common reactions include:
Reduction: It can reduce nitrobenzenes, sulfonate esters, and epoxides.
Protonation: The anion is strongly basic and reacts with water and related protic sources such as alcohols to form dihydronaphthalene.
Anionic Polymerization: It is used as an initiator in anionic polymerizations to produce macromolecules with well-defined structures.
Scientific Research Applications
Lithium;2H-naphthalen-2-ide-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a reducing agent in the synthesis of organic, organometallic, and inorganic compounds.
Medicine: Its reducing properties are utilized in the synthesis of various biologically active compounds.
Industry: It is used in the production of polymers and other materials through anionic polymerization.
Mechanism of Action
The mechanism of action of lithium;2H-naphthalen-2-ide-1,4-dione involves its role as a powerful reducing agent. The compound donates electrons to other molecules, thereby reducing them. This electron transfer process is facilitated by the lithium cation and the naphthalene anion, which together form a stable radical anion complex . The reduction potential of lithium naphthalenide is significantly higher than that of lithium or sodium in liquid ammonia, making it a more effective reducing agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Features
(i) 5-Pentadecyl-3-phenyl-1,3-benzoxazine-2,4-dione
This benzoxazine-dione derivative (C₃₀H₃₉NO₃) features a fused oxazine ring and a long alkyl chain (pentadecyl). Key properties include:
- Melting Point : 123–124°C (hexane-acetone)
- IR Peaks : 1764 cm⁻¹ (C=O stretch), 1696 cm⁻¹ (aromatic C=N)
- Solubility: High in nonpolar solvents (e.g., hexane) due to the aliphatic chain .
Comparison :
- Electron Deficiency : Lithium;2H-naphthalen-2-ide-1,4-dione exhibits stronger electron-withdrawing character due to the conjugated dione system, whereas the benzoxazine derivative’s electron deficiency is mitigated by the phenyl and alkyl substituents.
- Coordination Chemistry : The lithium ion in the former enables stronger Lewis acidity compared to the neutral benzoxazine compound.
(ii) 1,4-Naphthoquinone
A simpler analogue lacking lithium coordination. Differences include:
- SCE) due to charge delocalization, whereas 1,4-naphthoquinone reduces at -0.6 V.
- Solubility: The lithium salt is soluble in THF and DMSO, while 1,4-naphthoquinone is sparingly soluble in polar solvents.
(iii) Lithium Anthraquinone Sulfonate
A sulfonated anthraquinone with lithium counterions. Key contrasts:
- Stability: The sulfonate group in anthraquinone derivatives enhances thermal stability (>250°C decomposition) compared to the naphthalenide dione (<200°C).
- Application: Anthraquinone derivatives are preferred in flow batteries, while naphthalenide diones are explored in organic superconductors.
Comparative Data Table
Limitations and Knowledge Gaps
- Toxicity: No comprehensive studies exist on its environmental or biological impact.
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